2-Methyl-2-(3-pyridinyl)propanoic acid

概要

説明

2-Methyl-2-(3-pyridinyl)propanoic acid is an organic compound with the chemical formula C12H13NO2. It is a solid with a white to pale yellow color . This compound is of interest due to its unique structure, which includes a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-pyridinyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-pyridinecarboxylic acid with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

2-Methyl-2-(3-pyridinyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridine ring.

科学的研究の応用

Scientific Research Applications

The compound has been investigated for multiple applications across different domains:

Medicinal Chemistry

Research has highlighted the potential of 2-methyl-2-(3-pyridinyl)propanoic acid in drug development due to its biological activity. It has been explored for its ability to inhibit specific enzymes linked to various diseases, including cancer.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of kallikrein-like peptidase 6 (KLK6), which is associated with cancer progression and neurodegenerative disorders. Inhibition of KLK6 has been correlated with reduced cell proliferation and migration in cancer cell lines, suggesting therapeutic implications for cancer treatment .

Cytotoxicity Studies

In vitro studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Fibrosarcoma (HT-1080) | Not specified |

| Breast Cancer (MCF-7 and MDA-MB-231) | Not specified |

| Lung Carcinoma (A-549) | Not specified |

These findings suggest the compound's potential as a candidate for further development into anticancer agents .

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis due to its unique structural features. It can participate in various chemical reactions, including oxidation and substitution reactions, making it useful for synthesizing other biologically active compounds .

Case Study 1: Inhibition of KLK6

A study focused on the inhibition of KLK6 demonstrated that this compound could effectively reduce KLK6 activity in vitro. This inhibition was associated with decreased proliferation and migration of cancer cells, indicating a potential pathway for therapeutic intervention .

Case Study 2: Cytotoxic Effects

Another investigation assessed the compound's cytotoxicity against multiple types of cancer cells. The results indicated that while it effectively inhibited cell growth in certain lines, further optimization is necessary to fully understand its mechanism and enhance its clinical applicability .

作用機序

The mechanism of action of 2-Methyl-2-(3-pyridinyl)propanoic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Similar Compounds

3-Pyridinepropionic acid: This compound has a similar structure but lacks the methyl group at the 2-position.

2-Pyridinepropionic acid: Another similar compound with the pyridine ring attached to a propanoic acid moiety.

2-Methyl-3-(pyridin-2-yl)propanoic acid: A structural isomer with the methyl group and pyridine ring in different positions.

Uniqueness

2-Methyl-2-(3-pyridinyl)propanoic acid is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its binding affinity to certain targets and improve its stability under various conditions.

生物活性

2-Methyl-2-(3-pyridinyl)propanoic acid, with the molecular formula C₉H₁₁NO₂, is a compound characterized by a propanoic acid backbone and a pyridine ring. This structural configuration contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis, and related research findings.

Chemical Structure and Properties

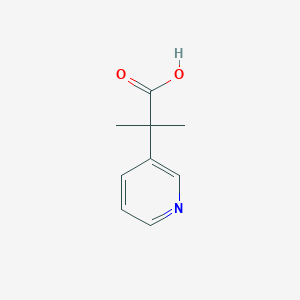

The chemical structure of this compound can be represented as follows:

This compound features a methyl group attached to the second carbon of the propanoic acid chain, alongside a pyridine ring substituted at the third position. This specific substitution pattern influences both its reactivity and biological profile.

Biological Activities

1. Antimicrobial Activity:

Research has indicated that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that it may have activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, its derivatives have shown potential in inhibiting Chlamydia trachomatis, which is significant given the lack of FDA-approved treatments for this infection .

2. Binding Affinities:

Interaction studies have focused on the compound's binding affinities within biological systems. The presence of the carboxylic acid functional group and the pyridine moiety enhances its potential as a pharmacological agent. The compound's ability to form coordination polymers with metals like Ag, Cu, and Zn also suggests possible applications in drug delivery systems or as a scaffold for further drug development.

3. Structure-Activity Relationship (SAR):

The structure-activity relationship studies indicate that modifications to the pyridine ring can significantly alter biological activity. For example, related compounds such as 3-Pyridylacetic Acid are known for their anti-inflammatory properties, while others have been investigated for neuroprotective effects.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Hydrothermal Synthesis: This method involves using metal nitrates in methanol to produce coordination polymers, which can then be utilized to create biologically active derivatives.

- Chemical Modifications: Structural modifications through various chemical reactions can lead to derivatives with enhanced biological activities.

Case Studies

Case Study 1: Antibacterial Activity

In a study examining the antibacterial properties of various alkaloids, this compound was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 mg/mL to 0.025 mg/mL, indicating strong antibacterial potential .

Case Study 2: Antichlamydial Activity

Another study focused on compounds derived from similar structures demonstrated that certain analogues could inhibit Chlamydia trachomatis growth without affecting human cell viability. This selectivity is crucial for developing new therapeutic agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Notable Properties |

|---|---|---|

| 2-Methyl-2-(pyridin-4-yl)propanoic acid | Similar structure with different pyridine substitution | Potentially different biological activities |

| 3-Pyridylacetic Acid | Contains a pyridine ring and acetic acid | Known for anti-inflammatory properties |

| 4-Pyridylbutanoic Acid | Longer carbon chain with a pyridine ring | Investigated for neuroprotective effects |

The uniqueness of this compound lies in its specific substitution pattern which influences its reactivity and biological profile compared to these similar compounds.

特性

IUPAC Name |

2-methyl-2-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-9(2,8(11)12)7-4-3-5-10-6-7/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKTMNUCQFGXDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。